4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a thiol group, a furylmethyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with 1-naphthyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the attached groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the triazole ring or the aromatic groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole-thiol compounds.
Scientific Research Applications
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The furylmethyl and naphthyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-furylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-furylmethyl)-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a furylmethyl group and a naphthyl group, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new chemical entities with specific biological or material properties.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-naphthalen-1-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c22-17-19-18-16(20(17)11-13-7-4-10-21-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJWQPXUCPWEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)N3CC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384662 | |
Record name | 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-68-9 | |
Record name | 4-(2-Furanylmethyl)-2,4-dihydro-5-(1-naphthalenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519056-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-furylmethyl)-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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